(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid methyl ester
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Overview
Description
RPR-114334 is a small molecule drug initially developed by Aventis SA. It functions as an inhibitor of protein farnesyltransferase and RAS type GTPase family inhibitors. The compound has been primarily investigated for its potential therapeutic applications in treating neoplasms .
Chemical Reactions Analysis
RPR-114334 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying protein farnesyltransferase and RAS inhibitors.
Biology: It is used to investigate the biological pathways involving protein farnesyltransferase and RAS proteins.
Industry: It may have applications in the development of new drugs targeting protein farnesyltransferase and RAS proteins.
Mechanism of Action
RPR-114334 exerts its effects by inhibiting protein farnesyltransferase and RAS type GTPase family inhibitors. Protein farnesyltransferase is an enzyme that catalyzes the transfer of a farnesyl group to a protein, which is essential for the proper functioning of RAS proteins. By inhibiting this enzyme, RPR-114334 disrupts the activity of RAS proteins, which play a crucial role in cell growth and differentiation .
Comparison with Similar Compounds
RPR-114334 can be compared with other protein farnesyltransferase inhibitors and RAS inhibitors. Some similar compounds include:
Tipifarnib: Another protein farnesyltransferase inhibitor used in cancer treatment.
Lonafarnib: A protein farnesyltransferase inhibitor investigated for its potential in treating progeria and cancer.
BMS-214662: A RAS inhibitor with potential anticancer properties.
RPR-114334 is unique in its specific molecular structure and its dual inhibition of both protein farnesyltransferase and RAS proteins .
Properties
Molecular Formula |
C20H27N3O3S2 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[6-[[(2R)-2-amino-3-sulfanylpropyl]amino]naphthalene-1-carbonyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H27N3O3S2/c1-26-20(25)18(8-9-28-2)23-19(24)17-5-3-4-13-10-15(6-7-16(13)17)22-11-14(21)12-27/h3-7,10,14,18,22,27H,8-9,11-12,21H2,1-2H3,(H,23,24)/t14-,18+/m1/s1 |
InChI Key |
PXCDDWIKPOASGU-KDOFPFPSSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=CC=CC2=C1C=CC(=C2)NC[C@H](CS)N |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CC2=C1C=CC(=C2)NCC(CS)N |
Synonyms |
RPR 114334 RPR-114334 |
Origin of Product |
United States |
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